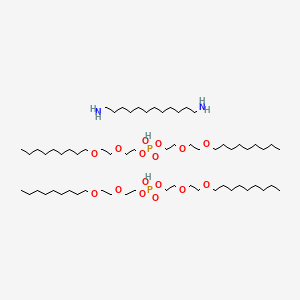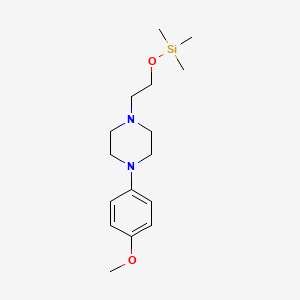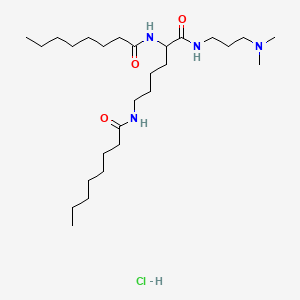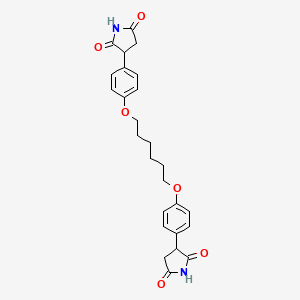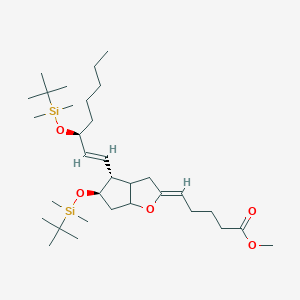
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol, also known as tetrapropylene glycol, is a chemical compound with significant industrial and scientific applications. It is a member of the propylene glycol family, characterized by its multiple hydroxyl groups, which contribute to its versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol typically involves the hydrolysis of 1,2-epoxy propane (propylene oxide). The process is carried out under elevated temperature and pressure conditions, resulting in a mixture of propylene glycol oligomers, including tetrapropylene glycol . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of tetrapropylene glycol involves the separation of propylene glycol mixtures through distillation. This process allows for the isolation of tetrapropylene glycol from other propylene glycol isomers . The industrial production methods are designed to maximize efficiency and minimize waste, making the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of tetrapropylene glycol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or ethers.
Aplicaciones Científicas De Investigación
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reactant in the synthesis of various compounds. In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems. Industrially, it is employed in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the stabilization of proteins and enzymes, enhancing their activity and stability. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol include other propylene glycol oligomers such as dipropylene glycol and tripropylene glycol. These compounds share similar chemical structures and properties but differ in the number of propoxy groups attached to the central carbon chain .
Uniqueness: What sets this compound apart from its similar compounds is its higher molecular weight and the presence of additional hydroxyl groups. These features contribute to its unique chemical reactivity and its ability to serve as a versatile intermediate in various chemical processes .
Propiedades
Número CAS |
1352000-02-2 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxypropoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-6-9(3)13-8(2)4-10/h7-11H,4-6H2,1-3H3 |
Clave InChI |
HOSWMDVSFIPWTG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC(C)COCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


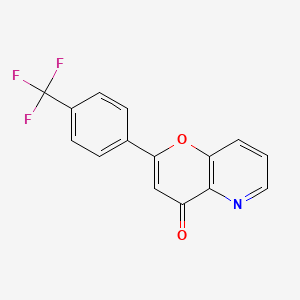
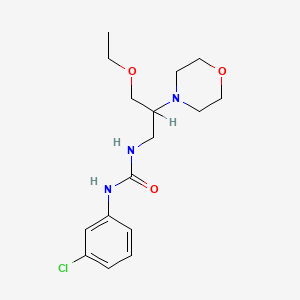
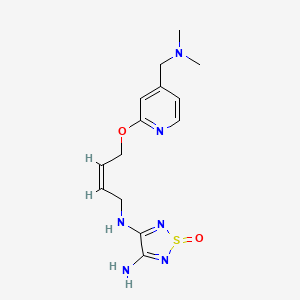
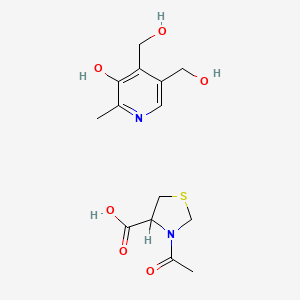
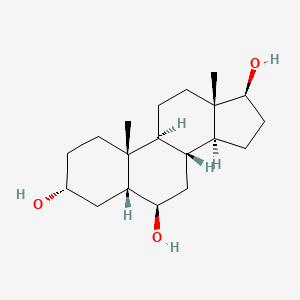


![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

